molecular formula C25H29NO5 B2385574 8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one CAS No. 845627-97-6

8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Cat. No. B2385574
CAS RN: 845627-97-6
M. Wt: 423.509
InChI Key: HFHSMLHVKGDRMN-UHFFFAOYSA-N
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Description

8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C25H29NO5 and its molecular weight is 423.509. The purity is usually 95%.
BenchChem offers high-quality 8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure of 4-Hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one : The study provides insights into the crystal structure of a compound similar to 8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, showcasing its crystallization in the monoclinic system and intramolecular hydrogen bonding characteristics (Manolov, Ströbele, & Meyer, 2008).

Organic Synthesis and Structural Analysis

  • Prenyl bibenzyls from liverworts : This research explores new chromene derivatives, outlining their structural characterization and synthesis. It provides foundational knowledge for understanding similar compounds' chemical properties (Asakawa et al., 1991).

  • Benzazepine derivatives in a reaction pathway : Examines a range of benzazepine derivatives, relevant to understanding the behavior and potential applications of related compounds in scientific research (Guerrero et al., 2014).

Antioxidative and Anti-inflammatory Properties

  • Antioxidative and anti-inflammatory chromenyls from Paphia malabarica : Investigates chromenyl derivatives from a marine organism for their anti-inflammatory and antioxidant properties, which could be insightful for related compounds (Joy & Chakraborty, 2017).

Organic Chemistry and Catalysis

  • Synthesis of 5,7-dihydroxy-8-isobutyryl-2,2-dimethyl-2H-chromen : Discusses the synthesis of a similar compound, providing a basis for understanding the chemical behavior and potential applications of 8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (Meikle & Stevens, 1979).

  • Ring-Opening Polymerization of Trimethylene Carbonates : This research, involving the polymerization of cyclic carbonates, could offer insights into potential polymer applications for related chromen-4-one compounds (Makiguchi et al., 2013).

Synthesis and Reactivity

  • Furyl analogs of α-pyrono[2,3-f]isoflavones with azole substituent : This paper discusses the synthesis of furyl analogs, relevant for understanding the reactivity of similar compounds like 8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one (Shokol et al., 2010).

  • The condensation of salicylaldehydes and malononitrile : Offers insights into the synthesis of dimeric chromene derivatives, potentially relevant to the compound (Costa et al., 2008).

Antineoplastic Potential

  • Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents : This study's focus on azepin-4-ones might provide valuable information regarding the antineoplastic potential of related compounds (Koebel, Needham, & Blanton, 1975).

Complexation and Catalysis

  • Synthesis and characterization of transition metal complexes : Discusses the synthesis and properties of metal complexes with chromen-4-one derivatives, which could offer insights into catalytic applications (Youssef et al., 2009).

properties

IUPAC Name

8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO5/c1-16-23(17-8-11-21(29-2)22(14-17)30-3)24(28)18-9-10-20(27)19(25(18)31-16)15-26-12-6-4-5-7-13-26/h8-11,14,27H,4-7,12-13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHSMLHVKGDRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCCC3)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(azepan-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

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